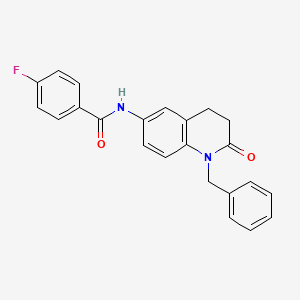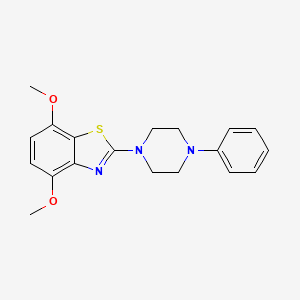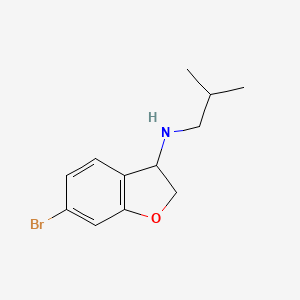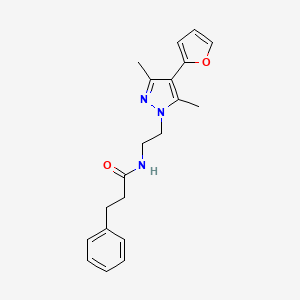![molecular formula C27H32N4O3 B2913747 2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-66-8](/img/structure/B2913747.png)
2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a chemical compound . It is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 335.4 g/mol . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
Research on compounds structurally related to 2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide primarily focuses on their synthesis, crystal structure, and potential biological activities. One study detailed the synthesis and biological evaluation of related benzimidazole derivatives, highlighting their potential as antihistaminic and antimicrobial agents (Ozbey, Kuş, & Göker, 2001). Such foundational work provides a basis for further exploration into the chemical properties and therapeutic potentials of similar compounds.
Antimicrobial and Antifungal Applications
Compounds with structures akin to the one have been synthesized and evaluated for antimicrobial and antifungal activities. Research shows significant potential against a range of pathogens, suggesting these compounds could serve as the basis for developing new antimicrobial and antifungal agents. For instance, new thiazole derivatives demonstrated considerable antimicrobial activity, particularly against Candida parapsilosis (Yurttaş et al., 2015).
Neuropharmacological Potential
Research into derivatives of this compound has shown promising results in neuropharmacology, particularly in the modulation of central nervous system receptors. Compounds synthesized from related structures have been identified with potential interactions with central nervous system receptors, suggesting applications in treating neurological disorders (Beduerftig, Weigl, & Wünsch, 2001).
Cardiovascular Applications
Some studies have explored the cardiovascular effects of related compounds, assessing their potential in treating heart conditions. For example, derivatives have been evaluated for their positive inotropic effects, indicating possible therapeutic applications in improving heart function (Liu et al., 2009).
Antioxidant Activity
The antioxidant properties of related compounds have been investigated, with some showing significant radical scavenging activities. This suggests potential applications in protecting against oxidative stress-related damages (Nayak et al., 2014). The understanding of these mechanisms is crucial for developing new antioxidant therapies.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as inflammation and apoptosis .
Pharmacokinetics
Similar compounds have shown moderate solubility and high gastrointestinal absorption . These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.
Propiedades
IUPAC Name |
2-[3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECMUSLHIVYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913665.png)
![1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole](/img/structure/B2913668.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea](/img/structure/B2913673.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913674.png)


![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide](/img/structure/B2913681.png)


![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)